4'-(tert-Butyl)-[1,1'-biphenyl]-3-carbaldehyde
Description
Properties
IUPAC Name |
3-(4-tert-butylphenyl)benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O/c1-17(2,3)16-9-7-14(8-10-16)15-6-4-5-13(11-15)12-18/h4-12H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGCFXYBKJMFGJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CC=CC(=C2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Suzuki-Miyaura Coupling Approach
The Suzuki-Miyaura reaction offers a versatile route to biphenyl systems by coupling boronic acids with halogenated aromatics. For 4'-(tert-Butyl)-[1,1'-biphenyl]-3-carbaldehyde, this method requires a tert-butyl-substituted boronic acid and a 3-bromobenzaldehyde derivative. However, the aldehyde’s sensitivity to basic conditions necessitates protection as an acetal prior to coupling. Post-coupling deprotection regenerates the aldehyde, as demonstrated in analogous syntheses of [1,1'-biphenyl]-4-carbaldehyde. Challenges include optimizing palladium catalysts (e.g., Pd(PtBu3)2) and avoiding proto-deboronation of the tert-butyl boronic acid.
Chromium-Catalyzed Cross-Coupling
Chromium-catalyzed couplings, as detailed in recent RSC studies, enable direct aldehyde installation via N-tert-butyl imine intermediates. For example, N-tert-butyl-1-(3-(methylthio)-[1,1'-biphenyl]-4-yl)methanimine reacts with phenylmagnesium bromide in the presence of CrCl2 to yield [1,1':3',1''-terphenyl]-4'-carbaldehyde (82% yield). Adapting this method, a tert-butyl-substituted imine could undergo coupling to position the aldehyde at the 3-position. Critical parameters include:
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Solvent : Tetrahydrofuran (THF) for Grignard reactivity.
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Workup : Acidic quenching (1 M HCl) and silica gel chromatography.
Friedel-Crafts Alkylation and Subsequent Functionalization
Friedel-Crafts alkylation introduces tert-butyl groups to aromatic systems using AlCl3 and nitrobenzene. For instance, 4'-tert-Butyl[1,1'-biphenyl]-4-carboxylic acid is synthesized via AlCl3-mediated alkylation, followed by oxidation. To adapt this for the target aldehyde:
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Alkylation : React biphenyl with tert-butyl chloride under Friedel-Crafts conditions.
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Formylation : Employ Vilsmeier-Haack formylation (POCl3, DMF) at the 3-position.
Yield limitations (<60%) arise from competing isomerization and over-alkylation, necessitating meticulous stoichiometric control.
Weinreb Amide-Based Synthesis
Weinreb amides serve as stable precursors for aldehyde synthesis. In a University of Groningen protocol, [1,1'-biphenyl]-4-carbaldehyde is prepared by reacting a Weinreb amide with phenyllithium. For the 3-carbaldehyde analog:
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Amide Preparation : Install a Weinreb amide at the 3-position of a tert-butyl-substituted biphenyl.
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Organolithium Addition : Treat with tert-butyl lithium to form the ketone intermediate.
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Hydrolysis : Convert the ketone to the aldehyde using aqueous HCl.
This method achieves 47–60% yields for structurally related aldehydes, with purity confirmed via NMR and HRMS.
Oxidation and Reduction Strategies
Functional group interconversion from carboxylic acids or alcohols provides indirect routes:
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Carboxylic Acid Reduction : 4'-tert-Butyl[1,1'-biphenyl]-4-carboxylic acid is reduced to the alcohol (LiAlH4) and oxidized to the aldehyde (MnO2).
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Alcohol Oxidation : Direct PCC oxidation of 4'-(tert-Butyl)-[1,1'-biphenyl]-3-methanol.
These steps introduce multi-step inefficiencies but are viable for small-scale synthesis .
Chemical Reactions Analysis
Nucleophilic Addition Reactions
The aldehyde group undergoes nucleophilic attack, forming secondary alcohols or imines.
Example : Reaction with phenyllithium yields 4'-(tert-Butyl)-[1,1'-biphenyl]-3-methanol after protonation .
Oxidation and Reduction
The aldehyde group is redox-active, enabling interconversion between oxidation states.
Mechanism : Reduction proceeds via hydride transfer to the carbonyl carbon, forming a tetrahedral intermediate .
Cross-Coupling Reactions
The biphenyl scaffold participates in transition-metal-catalyzed couplings.
Example : Palladium-catalyzed coupling with aryl boronic acids forms extended π-conjugated systems .
Electrophilic Aromatic Substitution (EAS)
The tert-butyl group directs EAS to specific positions on the biphenyl rings.
| Reaction Type | Reagents/Conditions | Regioselectivity | Rationale |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0–50°C | Para to tert-butyl group | Electron-donating tert-butyl activates ring |
| Halogenation | Cl₂/FeCl₃ or Br₂/FeBr₃ | Ortho/para to aldehyde group | Aldehyde acts as a meta-director |
Note : Steric hindrance from tert-butyl reduces reactivity at proximal positions.
Cyclization and Heterocycle Formation
The aldehyde participates in cyclocondensation reactions.
| Reaction Type | Reagents/Conditions | Product | Application |
|---|---|---|---|
| Friedländer Synthesis | Ammonia, ketones, acid catalysis | Quinoline derivatives | Drug discovery intermediates |
| Benzoin Condensation | KCN, EtOH, heat | Symmetrical biphenyl ketones | Limited by steric bulk |
Scientific Research Applications
4’-(tert-Butyl)-[1,1’-biphenyl]-3-carbaldehyde has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: It can be used as a probe or ligand in biological assays to study enzyme interactions or receptor binding.
Medicinal Chemistry: It is explored for its potential pharmacological properties and as a building block for drug development.
Mechanism of Action
The mechanism of action of 4’-(tert-Butyl)-[1,1’-biphenyl]-3-carbaldehyde depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through non-covalent interactions like hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Comparison with Similar Compounds
4′-Methoxy-[1,1′-biphenyl]-3-carbaldehyde
- Structure: Methoxy group at 4′, aldehyde at 3.
- Synthesis: Prepared via Suzuki-Miyaura coupling using Pd(PPh₃)₄ catalyst and K₂CO₃ in DMF/H₂O .
- Applications: Building block for tripodal ligands in metal-organic frameworks (MOFs) and covalent organic frameworks (COFs) .
- Key Data: Higher symmetry and polarity compared to the tert-butyl derivative, enhancing crystallinity for MOF construction.
4-Chloro-3'-methoxy-[1,1'-biphenyl]-3-carbaldehyde
- Structure: Chloro at 4, methoxy at 3′.
- Properties: Crystallographic studies reveal planar biphenyl cores with intermolecular Cl···O interactions, enhancing stability .
- Electronic Effects: Chloro (electron-withdrawing) and methoxy (electron-donating) groups create polarized electronic environments, contrasting with the electron-donating tert-butyl group .
4'-(Benzyloxy)-[1,1'-biphenyl]-3-carbaldehyde
- Structure: Benzyloxy group at 4′.
- Molecular Weight: 288.34 g/mol (vs. 238.32 for tert-butyl derivative).
- Applications: Intermediate in organic synthesis; benzyloxy group offers orthogonal protection for aldehyde functionalization .
Functionalized Derivatives
Tripodal Ligand: 4′,4′′′,4′′′′-Nitrilotris(4-methoxy-[1,1′-biphenyl]-3-carbaldehyde)
- Structure: Three biphenyl carbaldehyde units linked via a nitrilotris core, each with a 4-methoxy group.
- Synthesis: Suzuki coupling (82% yield); characterized by HRMS (m/z 670.2200 [M + Na]⁺) and FTIR .
- Applications: Scaffold for multinuclear complexes and porous materials (MOFs/COFs) due to trifunctional aldehyde sites .
3'-Methyl-[1,1'-biphenyl]-3-carbaldehyde
Melting Points and Solubility
Spectral Comparisons
- ¹H NMR Shifts:
- ¹³C NMR: Tert-butyl carbons at δ ~31–35; aldehyde carbon at δ ~190–192 across analogs .
Biological Activity
4'-(tert-Butyl)-[1,1'-biphenyl]-3-carbaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a biphenyl structure with a tert-butyl group and an aldehyde functional group. Its molecular formula is C15H14O, and it has a molecular weight of approximately 222.27 g/mol. The presence of the tert-butyl group enhances its lipophilicity, which may influence its biological activity.
Research indicates that compounds similar to this compound may interact with various biological targets:
- Protein Kinase Inhibition : Compounds in this class have been shown to inhibit protein kinases, which are crucial in cell signaling pathways related to cancer and inflammation .
- Antioxidant Activity : The compound exhibits antioxidant properties, potentially protecting cells from oxidative stress-related damage .
- Neuroprotective Effects : Some studies suggest neuroprotective capabilities, indicating a role in preventing neurodegenerative diseases .
Biological Activity Data
A summary of the biological activities observed for this compound and related compounds is presented in Table 1.
Case Studies
Several studies have investigated the biological effects of compounds structurally related to this compound:
- Anticancer Properties : A study demonstrated that derivatives of biphenyl aldehydes exhibited cytotoxic effects against various cancer cell lines, including breast and liver cancer cells. The mechanism involved the induction of apoptosis via the mitochondrial pathway .
- Neuroprotective Studies : Research focusing on neuroprotective effects highlighted that similar compounds could mitigate neuronal cell death induced by oxidative stress. These findings suggest potential applications in treating neurodegenerative conditions such as Alzheimer's disease .
- Inflammation and Pain Relief : Compounds with similar structures have been evaluated for their anti-inflammatory properties, showing promise in reducing pain and inflammation in animal models of arthritis .
Q & A
Q. How can researchers evaluate the compound’s interactions in biological systems (e.g., protein binding)?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Measure binding kinetics to target proteins.
- Fluorescence Quenching : Assess interactions with bacterial membranes (e.g., FtsZ polymerization in ).
- Cellular Assays : Use MIC (Minimum Inhibitory Concentration) tests for antimicrobial activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
